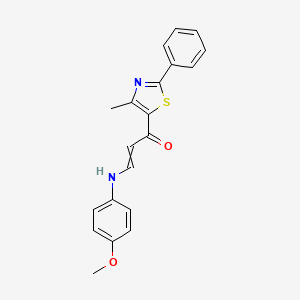
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate
Vue d'ensemble
Description
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is a chemical compound. It is often used in various chemical reactions and has been studied for its potential applications .
Molecular Structure Analysis
The molecule contains a total of 34 bonds. There are 19 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aliphatic), 1 hydroxyl group, 1 ether (aromatic), and 1 phosphonate (thio-) .
Applications De Recherche Scientifique
Organic Synthesis Applications
- Friedel-Crafts Reaction : Dimethyl 2-oxopropylphosphonate and diethyl 2,2-diethoxyethylphosphonate react with electron-rich arenes, resulting in β,β-diarylphosphonates and β-aryl-α,β-unsaturated phosphonates, highlighting the utility of dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate in organic synthesis (Plażuk & Zakrzewski, 2005).
- Novel Phosphonate Synthesis : Research on phosphorylation of (1-aryl-1-hydroxymethyl)phosphonates with various reagents yields new (1-phosphoryloxymethyl)phosphonates, providing insights into potential applications in synthesizing novel compounds (Rádai et al., 2019).
Environmental Impact and Pollution
- Herbicide Analysis : Studies on environmental pollution have identified chlorophenoxy herbicides and their impacts, illustrating the environmental presence and potential ecological effects of related compounds, including dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate derivatives (Chu et al., 2007).
Pharmacokinetics and Drug Design
- Prodrug Pharmacokinetics : Preclinical studies on prodrugs of novel phosphonate-containing compounds reveal details about liver targeting and metabolism, underscoring the chemical's potential in designing liver-specific therapies (Fujitaki et al., 2008).
Flame Retardancy
- Flame Retardant Applications : Research on non-halogenated organophosphorus flame retardants, like dimethyl-[1,3,5-(3,5-triacryloylhexahydro)triazinyl]-3-oxopropylphosphonate, demonstrates applications in creating flame-retardant finishes on textiles, showcasing another facet of dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate derivatives (Xu, Wang, & Yu, 2017).
Propriétés
IUPAC Name |
1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClO5P/c1-15-18(14,16-2)8-10(13)7-17-11-5-3-4-9(12)6-11/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUZMPUXAFKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)COC1=CC(=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393719 | |
| Record name | Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate | |
CAS RN |
40665-94-9 | |
| Record name | Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


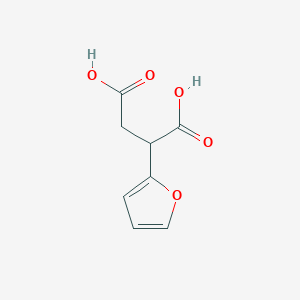
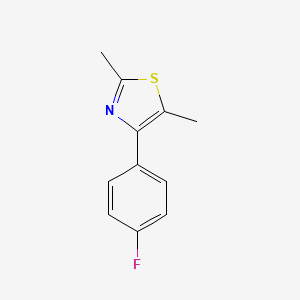
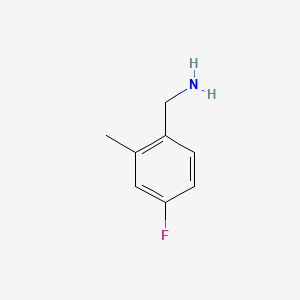
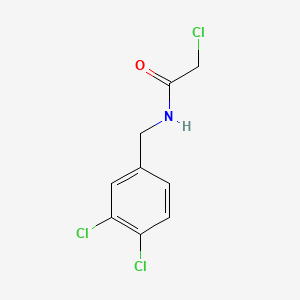
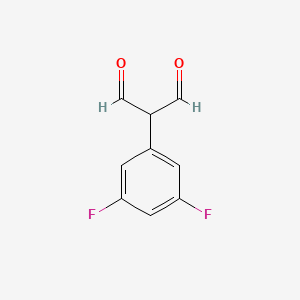
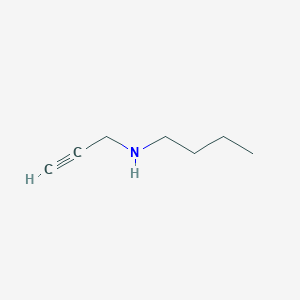

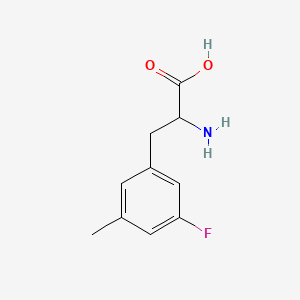
![3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1306779.png)
![(E)-1-(2,5-dichloro-3-thienyl)-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B1306785.png)
![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)
